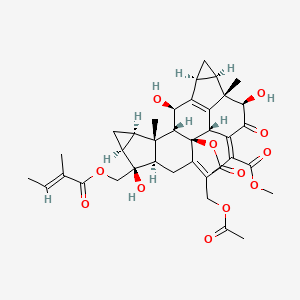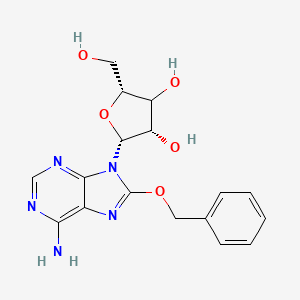
D-Ribose-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Ribose-d5 is a deuterium-labeled form of D-Ribose, a naturally occurring pentose sugar. This compound is widely used in scientific research due to its unique properties, particularly in metabolic studies and as a tracer in various biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-Ribose-d5 is synthesized through the deuteration of D-Ribose. The process involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of D-Ribose, which is then subjected to deuteration .
Analyse Chemischer Reaktionen
Types of Reactions
D-Ribose-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ribonic acid.
Reduction: It can be reduced to form ribitol.
Substitution: Deuterium atoms can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various catalysts and solvents are used depending on the desired substitution
Major Products
Oxidation: Ribonic acid
Reduction: Ribitol
Substitution: Various substituted ribose derivatives
Wissenschaftliche Forschungsanwendungen
D-Ribose-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the role of ribose in cellular processes and energy metabolism.
Medicine: Investigated for its potential in treating conditions like chronic fatigue syndrome and heart disease by enhancing ATP production.
Industry: Used in the production of nucleotides and other biochemical compounds .
Wirkmechanismus
D-Ribose-d5 exerts its effects primarily through its role in the synthesis of adenosine triphosphate (ATP). It is phosphorylated to form ribose-5-phosphate, which enters the pentose phosphate pathway. This pathway is crucial for the production of nucleotides and nucleic acids. Additionally, this compound activates adenosine monophosphate-activated protein kinase (AMPK), which plays a key role in cellular energy homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Ribose: The non-deuterated form of D-Ribose.
Deoxyribose: A structural analog of D-Ribose, found in DNA.
Arabinose: An epimer of ribose at the 2’ carbon.
Uniqueness
D-Ribose-d5 is unique due to its deuterium labeling, which makes it an excellent tracer in metabolic studies. The presence of deuterium atoms allows for precise tracking of biochemical processes without altering the compound’s natural behavior .
Eigenschaften
Molekularformel |
C5H10O5 |
|---|---|
Molekulargewicht |
155.16 g/mol |
IUPAC-Name |
(2R,3R,4R)-2,3,4,5,5-pentadeuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2D2,3D,4D,5D |
InChI-Schlüssel |
PYMYPHUHKUWMLA-GMNJSXRBSA-N |
Isomerische SMILES |
[2H][C@](C=O)([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |
Kanonische SMILES |
C(C(C(C(C=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide](/img/structure/B12390372.png)
![1-[(2R,3S,5R)-5-ethyl-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390373.png)



![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12390415.png)




![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12390446.png)

